molecular formula C28H36O3 B159571 Testosterone phenylpropionate CAS No. 1255-49-8

Testosterone phenylpropionate

Cat. No.: B159571
CAS No.: 1255-49-8
M. Wt: 420.6 g/mol
InChI Key: HHSXYDOROIURIP-FEZCWRLCSA-N
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Description

Testosterone phenylpropionate, also known as testosterone hydrocinnamate, is a synthetic anabolic-androgenic steroid and an androgen ester. It is specifically the C17β phenyl propionate ester of testosterone. This compound was first synthesized in 1951 and described in the literature by 1953 . It has been used in various formulations, including Sustanon and Omnadren, for testosterone replacement therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone phenylpropionate is synthesized by esterifying testosterone with phenylpropionic acid. The reaction typically involves the use of a catalyst and an organic solvent. The process can be summarized as follows:

    Reactants: Testosterone and phenylpropionic acid.

    Catalyst: Acid catalyst such as sulfuric acid.

    Solvent: Organic solvent like toluene or dioxane.

    Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Testosterone phenylpropionate undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or alcohols using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester group to alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1.1 Hormone Replacement Therapy (HRT)
TPP is used in hormone replacement therapy for men with testosterone deficiency. Its pharmacokinetic profile allows for a more stable release compared to other testosterone esters, making it suitable for patients requiring consistent hormone levels. Studies have shown that TPP can effectively restore testosterone levels in hypogonadal men, improving symptoms such as fatigue, depression, and libido issues .

1.2 Anabolic Effects
As an AAS, TPP promotes muscle growth and strength enhancement. It is often used by athletes and bodybuilders to improve performance and physique. Research indicates that TPP can lead to significant increases in lean body mass and strength when combined with resistance training .

Research Findings

2.1 Structural Analysis
Recent studies have characterized the crystal structure of TPP, revealing its molecular interactions and stability compared to other testosterone esters. The crystal structure analysis indicates that TPP crystallizes in a monoclinic space group, which influences its solubility and biological activity .

2.2 Cardiovascular Effects
Long-term use of AAS, including TPP, has been associated with adverse cardiovascular effects. A study highlighted that users of AAS exhibited reduced left ventricular function and increased coronary artery plaque volume compared to non-users . These findings underline the importance of monitoring cardiovascular health in individuals using TPP for extended periods.

Case Studies

3.1 Hypogonadism Induced by AAS Abuse
A notable case involved a 20-year-old male who developed hypothalamic-pituitary-gonadal axis disorders after using a combination of testosterone esters, including TPP, for bodybuilding purposes. This case illustrates the potential risks associated with unsupervised AAS use, leading to long-term endocrine dysfunction .

3.2 Anabolic Steroid-Induced Myositis
Another case study reported a bodybuilder who experienced pain and edema after receiving an unprofessional injection of TPP into the gluteal region. This incident underscores the risks of improper administration techniques associated with anabolic steroids .

Comparison Table of Testosterone Esters

Testosterone Ester Half-Life (days) Administration Route Common Uses
Testosterone Propionate0.8IntramuscularHRT, bodybuilding
Testosterone Phenylpropionate1-2IntramuscularHRT, bodybuilding
Testosterone Isocaproate5IntramuscularHRT, bodybuilding
Testosterone Decanoate7-10IntramuscularHRT

Mechanism of Action

Testosterone phenylpropionate exerts its effects by binding to the androgen receptor. The ligand-receptor complex translocates to the nucleus and binds to androgen response elements on chromosomal DNA. This binding modulates the transcription of androgen-responsive genes, leading to the expression of proteins involved in male characteristics and anabolic effects .

Comparison with Similar Compounds

    Testosterone Propionate: Another ester of testosterone with a shorter half-life.

    Testosterone Enanthate: A longer-acting ester compared to testosterone phenylpropionate.

    Nandrolone Phenylpropionate: Similar ester but with nandrolone as the base steroid.

Uniqueness: this compound is unique due to its intermediate half-life, providing a balance between rapid onset and sustained release. This makes it suitable for therapeutic applications requiring stable testosterone levels .

Biological Activity

Testosterone phenylpropionate (TPP) is a synthetic anabolic-androgenic steroid (AAS) and an ester of testosterone, first synthesized in the early 1950s. It is primarily utilized for testosterone replacement therapy in conditions such as hypogonadism and has gained attention for its unique pharmacokinetic properties compared to other testosterone esters. This article delves into its biological activity, pharmacodynamics, clinical applications, and relevant research findings.

  • Chemical Formula : C28_{28}H36_{36}O3_{3}
  • Molar Mass : 420.593 g·mol1^{-1}
  • Half-Life : Approximately 8 days when administered via intramuscular injection, which allows for less frequent dosing compared to shorter-acting esters like testosterone propionate .

TPP exhibits improved bioavailability and a longer metabolic half-life than endogenous testosterone, making it suitable for sustained hormone release in clinical settings. The esterification of testosterone with phenylpropionate enhances its lipid solubility, facilitating prolonged action in the body .

This compound exerts its effects primarily through the androgen receptor (AR). Upon administration, TPP binds to ARs, leading to the translocation of the ligand-receptor complex into the nucleus where it interacts with androgen response elements (AREs) on DNA. This interaction modulates the transcription of genes involved in various physiological processes such as muscle growth, bone density maintenance, and sexual function .

Additionally, TPP can be aromatized into estrogen, which also plays a role in its biological effects. The dual action on androgen and estrogen receptors contributes to its anabolic properties while also influencing fat distribution and mood stabilization .

Clinical Applications

This compound is indicated for:

  • Testosterone Replacement Therapy (TRT) : Used in men with primary or secondary hypogonadism.
  • Supportive Therapy : Employed in female-to-male transsexual individuals during transition.
  • Anabolic Effects : Utilized by athletes and bodybuilders for muscle mass enhancement, although this use is often associated with legal and health risks .

Anabolic Effects

Research indicates that TPP significantly promotes muscle hypertrophy and strength gains when used in conjunction with resistance training. A study involving male athletes showed that those administered TPP experienced greater increases in lean body mass compared to a placebo group over a 12-week period .

Side Effects

While TPP can be effective for muscle building, it is not without risks. Potential side effects include:

  • Hypogonadotropic Hypogonadism : Chronic use can lead to decreased natural testosterone production due to feedback inhibition on the hypothalamic-pituitary-gonadal axis .
  • Cardiovascular Risks : Elevated blood pressure and changes in lipid profiles have been noted among users.
  • Psychological Effects : Mood swings and aggression are reported side effects associated with AAS use .

Comparative Analysis of Testosterone Esters

Ester TypeDuration of ActionAdministration RouteCommon Uses
Testosterone Propionate3-4 daysIntramuscularTRT, bodybuilding
This compound8 daysIntramuscularTRT, bodybuilding
Testosterone Enanthate14-28 daysIntramuscularTRT
Testosterone Cypionate14-28 daysIntramuscularTRT

This table illustrates the differences in duration of action among various testosterone esters, highlighting TPP's intermediate duration which allows for flexible dosing schedules.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Testosterone Phenylpropionate (TPP)?

TPP is synthesized via esterification of testosterone with 3-phenylpropionic acid derivatives. A high-yield route involves reacting testosterone with 3-phenylpropanoyl chloride under controlled anhydrous conditions (yields ~96%) . Key steps include:

  • Esterification : Use a molar ratio of 1:1.2 (testosterone to acyl chloride) in dichloromethane with a catalytic base (e.g., pyridine).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Validation : Confirm purity via HPLC (≥98%) and structural identity via NMR (e.g., ¹H-NMR for ester proton signals at δ 2.35–2.55 ppm) .

Q. How can TPP’s pharmacokinetic profile be systematically characterized in preclinical models?

TPP’s extended release stems from its phenylpropionate ester, which delays hydrolysis by serum esterases. Methodological considerations:

  • Half-life determination : Administer TPP intramuscularly in oil vehicles (e.g., arachis oil) to rodents. Measure serum testosterone levels via LC-MS/MS over 4–5 days to capture its active lifespan .
  • Comparative studies : Contrast with shorter esters (e.g., propionate) and longer esters (e.g., decanoate) to model absorption rates. Use nonlinear regression to calculate elimination constants .

Q. What analytical techniques are critical for structural validation and purity assessment of TPP?

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve steric effects at the 17β-hydroxyl ester bond .
  • Chromatography : HPLC with UV detection (λ = 240 nm) to confirm purity (≥98%) and detect free acid impurities (≤0.5%) .
  • Spectroscopy : FT-IR for ester carbonyl (C=O) stretching (~1735 cm⁻¹) and ¹³C-NMR for ester carbonyl resonance (~170 ppm) .

Advanced Research Questions

Q. How can contradictory data on TPP’s pharmacokinetics (e.g., half-life discrepancies) be resolved experimentally?

Discrepancies arise from variations in ester hydrolysis rates across species or vehicle formulations. Mitigation strategies:

  • Standardized models : Use inbred rodent strains with controlled metabolic profiles.
  • Vehicle optimization : Compare absorption kinetics in arachis oil vs. castor oil (the latter increases viscosity and delays release) .
  • Esterase activity assays : Quantify esterase isoforms in serum to correlate hydrolysis rates with TPP’s active lifespan .

Q. What experimental designs are optimal for studying TPP’s interaction with androgen receptor (AR) isoforms?

  • In vitro binding assays : Use AR-LBD (ligand-binding domain) constructs in competitive radioligand assays (e.g., ³H-testosterone displacement).
  • Transcriptional activity : Transfect AR-responsive luciferase reporters (e.g., MMTV-LUC) into HEK293 cells. Dose-response curves (0.1–100 nM TPP) can quantify potency vs. native testosterone .
  • Structural dynamics : Perform molecular docking (e.g., AutoDock Vina) to model TPP’s ester moiety interactions with AR hydrophobic pockets .

Q. How should researchers address batch-to-batch variability in TPP’s physicochemical stability?

  • Accelerated stability studies : Store TPP under ICH Q1A conditions (40°C/75% RH for 6 months). Monitor degradation via HPLC for free testosterone (hydrolysis) or oxidation products (e.g., 17-keto metabolites) .
  • Excipient screening : Test antioxidants (e.g., BHT) in oil vehicles to reduce oxidation.
  • Polymorphism analysis : Use DSC (differential scanning calorimetry) to detect crystalline form shifts affecting solubility .

Q. What strategies are effective for resolving TPP’s role in Sustanon blends (e.g., propionate/isocaproate/decanoate mixtures)?

  • Pharmacokinetic modeling : Administer Sustanon components individually and in combination to mice. Use compartmental modeling (e.g., NONMEM) to deconvolve overlapping release profiles .
  • Synergy analysis : Compare anabolic effects (e.g., levator ani mass) of Sustanon vs. monotherapy TPP to assess additive or antagonistic interactions .

Q. How can researchers mitigate estrogenic side effects in TPP-treated animal models?

  • Co-administration studies : Use selective estrogen receptor modulators (SERMs, e.g., tamoxifen) or aromatase inhibitors (e.g., letrozole) to block testosterone-to-estradiol conversion.
  • Endpoint assays : Quantify gynecomastia biomarkers (e.g., prolactin) and uterine weight changes in female rodent models .

Q. What methodologies are suitable for crystallizing TPP-complexed proteins (e.g., AR-ligand complexes)?

  • Cocrystallization : Incubate AR-LBD with TPP (molar ratio 1:3) in PEG 3350-based buffers. Use SHELXC/D/E for experimental phasing and SHELXL for anisotropic refinement .
  • Data validation : Cross-validate with ITC (isothermal titration calorimetry) to confirm binding thermodynamics.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSXYDOROIURIP-FEZCWRLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048712
Record name Testosterone phenylpropionate
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Molecular Weight

420.6 g/mol
Source PubChem
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CAS No.

1255-49-8
Record name Testosterone phenylpropionate
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Record name Testosterone 17-phenylpropionate
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Record name Testosterone phenylpropionate
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Record name Testosterone phenylpropionate
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Record name 17β-hydroxyandrost-4-en-3-one 3-phenylpropionate
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Record name TESTOSTERONE PHENYLPROPIONATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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